2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride
Overview
Description
2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride typically involves the reaction of 5-phenyl-2-furylmethylamine with 2-methyl-2-propanol under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The hydrochloride salt is often obtained by passing hydrogen chloride gas through the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in enzyme assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: An amino alcohol with similar structural features.
2-Methyl-1-phenyl-2-propanol: Another compound with a similar backbone but different functional groups.
Uniqueness
2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride is unique due to the presence of both a phenyl and a furyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-15(2,11-17)16-10-13-8-9-14(18-13)12-6-4-3-5-7-12;/h3-9,16-17H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGOVZQAILMQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(O1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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